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Compound of Interest

Compound Name: PYD-106

Cat. No.: B610347 Get Quote

A Selective Positive Allosteric Modulator of GluN2C-
Containing NMDA Receptors
This technical guide provides a comprehensive overview of the mechanism of action for PYD-
106, a novel pyrrolidinone-class compound. The information is intended for researchers,

scientists, and drug development professionals engaged in the study of N-methyl-D-aspartate

(NMDA) receptor pharmacology and neurotherapeutics.

Core Mechanism of Action
PYD-106 is a selective positive allosteric modulator (PAM) that specifically targets NMDA

receptors containing the GluN2C subunit.[1][2] Unlike agonists, PYD-106 does not activate the

NMDA receptor on its own.[1] Instead, it enhances the receptor's response to the endogenous

co-agonists, glutamate and glycine.[1] This potentiation is achieved by increasing the channel's

opening frequency and the mean open time of single-channel currents.[1] The primary effect is

a significant increase in the maximal current response mediated by GluN1/GluN2C receptors,

with only modest effects on the EC50 values for glutamate and glycine.[1]

Structurally, PYD-106 binds to a novel allosteric site located in a cavity at the interface between

the amino-terminal domain (ATD) and the agonist-binding domain (ABD) of the GluN2C

subunit.[2] This binding site is distinct from the agonist binding sites for glutamate and glycine.

[3] Cryo-electron microscopy studies of the human GluN1a-GluN2C NMDA receptor in complex
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with PYD-106 have confirmed this binding pocket and provided detailed structural insights into

its modulatory action.[4]

The signaling pathway is direct and does not involve intracellular signaling cascades. PYD-106
binding to the GluN2C subunit induces a conformational change in the NMDA receptor, which

enhances the ion channel's response to agonist binding, leading to increased cation influx

(primarily Ca²⁺) and potentiation of excitatory neurotransmission.
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Caption: PYD-106 binds to an allosteric site on the GluN2C subunit of the NMDA receptor.

Selectivity Profile
PYD-106 exhibits a high degree of selectivity for NMDA receptors containing the GluN2C

subunit.

Subunit Selectivity: It strongly enhances responses of diheteromeric GluN1/GluN2C

receptors.[1] In contrast, it shows weak inhibition or no significant effect on receptors

containing GluN2A, GluN2B, or GluN2D subunits at concentrations up to 30 μM.[1]

Triheteromeric Receptors: PYD-106 does not potentiate triheteromeric receptors containing

one GluN2A and one GluN2C subunit (GluN1/GluN2A/GluN2C), indicating a requirement for

two GluN2C subunits for its modulatory effect.[1]

Off-Target Activity: A screening panel against 42 other proteins, including GPCRs and

transporters, showed that 10 µM PYD-106 caused over 50% inhibition of the kappa-opioid

receptor, dopamine transporter, and the adrenergic α2C receptor.[1] However, subsequent

affinity measurements confirmed a higher affinity for its primary target.

Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in vitro

pharmacological profile of PYD-106.
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Parameter Value Receptor/System Reference

Potentiation (EC₅₀) 13 ± 1.0 μM
GluN1/GluN2C (HEK

cells)
[1]

Hill Slope 1.30 ± 0.04
GluN1/GluN2C (HEK

cells)
[1]

Maximal

Enhancement
221% of control

GluN1/GluN2C (at 50

μM)
[1]

Dissociation Constant

(KD)
~30 μM (estimated) GluN1/GluN2C [1]

Glutamate EC₅₀ Shift Modest Increase GluN1/GluN2C [1]

Table 1: Potency and

Efficacy of PYD-106

on GluN2C-containing

NMDA Receptors.

Target Binding Affinity (Ki) Assay Type Reference

Kappa-Opioid

Receptor
6.1 μM Radioligand Binding [1]

Adrenergic α2C

Receptor
> 10 μM Radioligand Binding [1]

Dopamine Transporter > 10 μM Radioligand Binding [1]

Table 2: Off-Target

Binding Affinities of

PYD-106.

Experimental Protocols
The mechanism of action of PYD-106 was elucidated through several key experimental

methodologies.
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Recombinant Receptor Expression
System: Human embryonic kidney (HEK) 293 cells or Xenopus laevis oocytes.

Methodology: Cells are transiently transfected with plasmids encoding the human or rat

NMDA receptor subunits (e.g., GluN1-1a and GluN2C). For oocyte expression, cRNA for the

subunits is synthesized and injected into the oocytes. This allows for the study of specific,

defined receptor subunit combinations in a controlled environment.

Electrophysiology
Technique: Two-electrode voltage-clamp (for oocytes) or whole-cell and outside-out patch-

clamp (for HEK cells).

Protocol:

Cells expressing the target receptors are voltage-clamped at a holding potential (e.g., -60

mV).

An external solution is continuously perfused over the cell.

Receptors are activated by applying a solution containing maximally effective

concentrations of glutamate (e.g., 100 μM) and glycine (e.g., 30 μM).[1]

Once a stable baseline response is established, the agonist solution is co-applied with

varying concentrations of PYD-106 to determine its effect on the current amplitude and

kinetics.

For single-channel recordings, low concentrations of agonists are used to isolate individual

channel openings in an outside-out patch, and the effects of PYD-106 on open probability,

mean open time, and opening frequency are measured.
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Caption: Workflow for evaluating PYD-106's effect using whole-cell electrophysiology.

Site-Directed Mutagenesis
Objective: To identify specific amino acid residues within the GluN2C subunit that are critical

for PYD-106 binding and modulation.

Methodology:

A plasmid containing the wild-type GluN2C cDNA is used as a template.

Primers containing the desired nucleotide change (to mutate a specific amino acid, e.g.,

Arg194Ala) are designed.[1]

Polymerase chain reaction (PCR) is performed using these primers to generate mutated

plasmids.[5][6][7]

The original, non-mutated parental DNA is digested using the DpnI enzyme, which

specifically targets methylated DNA.[5][6]

The resulting mutated plasmids are transformed into competent E. coli for amplification.

The mutated receptors are then expressed in HEK cells or oocytes, and their response to

PYD-106 is evaluated using electrophysiology to determine if the mutation abolished or

altered the modulatory effect. Key residues identified as critical for PYD-106 function

include Arg194, Ser470, and Lys470.[1]

In Vivo Data
As of the date of this document, searches of publicly available scientific literature and

databases did not yield specific in vivo efficacy, pharmacokinetic, or animal model data for

PYD-106. The characterization of this compound has been primarily conducted through in vitro

and cellular assays.

Conclusion
PYD-106 is a highly selective positive allosteric modulator of NMDA receptors containing two

GluN2C subunits. Its mechanism of action is well-characterized at the molecular and cellular
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levels, involving binding to a unique allosteric site at the ATD-ABD interface of the GluN2C

subunit. This binding enhances ion channel gating, leading to a potentiation of receptor

responses. The high degree of subunit selectivity makes PYD-106 a valuable pharmacological

tool for studying the specific physiological roles of GluN2C-containing NMDA receptors and a

potential starting point for the development of novel therapeutics targeting neurological

disorders where potentiation of this receptor subtype may be beneficial. Further studies are

required to establish its in vivo activity and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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